molecular formula C9H14Cl2N2 B1433359 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride CAS No. 1414958-31-8

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Cat. No.: B1433359
CAS No.: 1414958-31-8
M. Wt: 221.12 g/mol
InChI Key: NBSDYXSEHVLNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as catalytic hydrogenation and controlled reaction conditions.

Chemical Reactions Analysis

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and cyclization reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2,3-dihydroindol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-11-5-4-7-2-3-8(10)6-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSDYXSEHVLNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
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1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
Reactant of Route 3
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1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
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1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
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1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
Reactant of Route 6
1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

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